molecular formula C13H25NO3 B14743777 [1-(Dibutylamino)-1-oxopropan-2-yl] acetate CAS No. 6288-19-3

[1-(Dibutylamino)-1-oxopropan-2-yl] acetate

Cat. No.: B14743777
CAS No.: 6288-19-3
M. Wt: 243.34 g/mol
InChI Key: FCKCOYRIFOWGCE-UHFFFAOYSA-N
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Description

[1-(Dibutylamino)-1-oxopropan-2-yl] acetate: is an organic compound with the molecular formula C11H21NO3 It is an ester derivative of 1-(dibutylamino)-1-oxopropan-2-ol and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dibutylamino)-1-oxopropan-2-yl] acetate typically involves the esterification of 1-(dibutylamino)-1-oxopropan-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Dibutylamino)-1-oxopropan-2-yl] acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and hydrolysis reactions.

Biology:

  • Investigated for its potential as a biochemical probe in enzyme-catalyzed reactions.
  • Studied for its interactions with biological membranes and proteins.

Medicine:

  • Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of [1-(Dibutylamino)-1-oxopropan-2-yl] acetate involves its hydrolysis to release 1-(dibutylamino)-1-oxopropan-2-ol and acetic acid. This hydrolysis can be catalyzed by esterases or acidic conditions. The released 1-(dibutylamino)-1-oxopropan-2-ol can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects.

Comparison with Similar Compounds

    1-(Dimethylamino)-1-oxopropan-2-yl acetate: Similar structure but with dimethylamino group instead of dibutylamino.

    1-(Diethylamino)-1-oxopropan-2-yl acetate: Contains a diethylamino group instead of dibutylamino.

    1-(Dipropylamino)-1-oxopropan-2-yl acetate: Features a dipropylamino group instead of dibutylamino.

Uniqueness:

  • The presence of the dibutylamino group in [1-(Dibutylamino)-1-oxopropan-2-yl] acetate imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
  • Compared to its dimethyl, diethyl, and dipropyl analogs, the dibutyl derivative may exhibit different solubility, stability, and biological activity profiles, making it a distinct compound of interest for various applications.

Properties

CAS No.

6288-19-3

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

[1-(dibutylamino)-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C13H25NO3/c1-5-7-9-14(10-8-6-2)13(16)11(3)17-12(4)15/h11H,5-10H2,1-4H3

InChI Key

FCKCOYRIFOWGCE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C(C)OC(=O)C

Origin of Product

United States

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